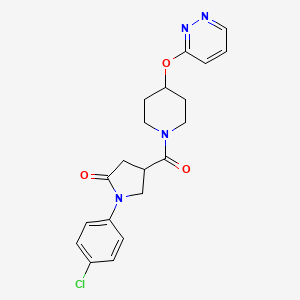
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H7BrN2OS2 . It has a molecular weight of 339.23 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring attached to a thiophene ring via a carboxamide group . The benzothiazole ring contains a bromine atom at the 6-position .Chemical Reactions Analysis
Benzothiazoles, such as “this compound”, can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its solubility in DMSO is unknown .Mechanism of Action
Target of Action
tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, such as dpre1, leading to inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of arabinogalactan, impairing the formation of the mycobacterial cell wall and leading to the death of the bacterium .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives disrupts the arabinogalactan biosynthesis pathway . This disruption affects the integrity of the mycobacterial cell wall, leading to downstream effects such as impaired bacterial growth and survival .
Result of Action
tuberculosis due to the disruption of the arabinogalactan biosynthesis pathway and the subsequent impairment of the mycobacterial cell wall .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in lab experiments is its diverse biological activities. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory activities, making it a versatile tool for researchers. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research on N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide. One potential direction is the development of novel pharmaceuticals based on this compound. Several studies have reported its promising anticancer and antimicrobial activities, making it a potential candidate for drug development. Another direction is the investigation of its potential applications in materials science. This compound has unique electronic and optical properties, making it a potential candidate for the development of new materials for electronic and optoelectronic devices.
In conclusion, this compound is a versatile compound that has shown promising results in scientific research. Its diverse biological activities make it a potential candidate for drug development, while its unique electronic and optical properties make it a potential candidate for the development of new materials. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Synthesis Methods
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves a multi-step process that requires expertise in organic chemistry. The general procedure involves the reaction of 6-bromo-2-aminobenzothiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in pharmaceuticals. Several studies have reported its anticancer, antimicrobial, and anti-inflammatory activities. In addition, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDVLHIEJPHGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)




![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)
![N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2384582.png)